Furofurane

Furans, a family of five-membered heterocyclic compounds with a unique aromatic ring structure, find extensive applications across various industries due to their diverse chemical properties. Furofurans, specifically referring to 2H-furan and its derivatives, are characterized by a five-membered ring containing an oxygen atom. These compounds exhibit both electrophilic and nucleophilic characteristics, making them versatile in synthetic reactions.

In the pharmaceutical industry, furofurans serve as valuable intermediates for drug synthesis due to their ability to participate in various functional group transformations. Their aromatic nature facilitates the introduction of diverse substituents, enhancing the pharmacological properties of final products. Additionally, these compounds are utilized in the production of agrochemicals and materials science applications, where their stability and reactivity contribute significantly.

Moreover, furofurans’ unique structure allows for the exploration of new chemical space, making them attractive candidates for developing innovative materials with specific functional requirements. The versatility of furofurans lies not only in their synthetic utility but also in their potential as platform molecules for creating advanced compounds tailored to meet the needs of modern research and development.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

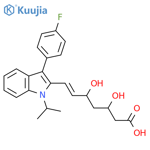

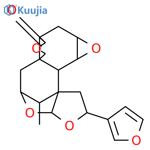

7,20:12,20:15,16-Triepoxy-1,13(16),14-clerodatrien-18,19-olide; (ent-7β,10β,12S,20S)-form, 4-Epimer, 1β,2β-epoxide | 262274-09-9 | C20H22O6 |

|

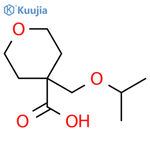

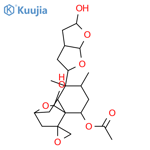

Scutalbin C | 827341-65-1 | C22H32O8 |

|

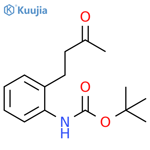

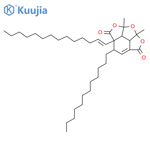

Paracaseolide A | 1332646-68-0 | C38H62O5 |

|

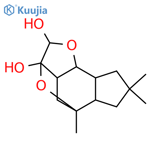

Russulanorol | 630100-37-7 | C14H22O4 |

|

Salicifoliol; 7-Epimer, demethoxy | 1388645-72-4 | C12H12O4 |

|

Schicagenin A; 20-Epimer, 28-hydroxy | 1313401-27-2 | C29H36O11 |

|

Schicagenin A; 22E-Isomer, 28-hydroxy | 1449376-49-1 | C29H36O11 |

|

Schisdilactone E; 20-Epimer, 8β-hydroxy, 15-Me ether | 1412897-52-9 | C30H38O11 |

|

Schisdilactone J | 1538549-86-8 | C29H36O10 |

|

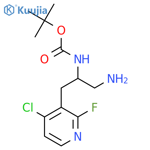

Stemokerrin; 8,9-Dihydro, 1α,9α-epoxide | 610307-84-1 | C22H31NO6 |

Verwandte Literatur

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

3. Book reviews

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

Empfohlene Lieferanten

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte